molecular formula C12H13N B8698176 1-(4-Ethynylphenyl)pyrrolidine

1-(4-Ethynylphenyl)pyrrolidine

Cat. No. B8698176
M. Wt: 171.24 g/mol
InChI Key: RPVQIDCVZQHAKF-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

Glacial acetic acid (0.2 mL) was added to a mixture of 4-ethynylbenzaldehyde (1 g, 7.5 mmol), pyrrolidine (1.2 mL, 15 mmol) and NaBH(OAc)3 (2.5 g, 11.5 mmol) in DCE (35 mL). The resulting mixture was stirred for 2 h at rt. The reaction was quenched with saturated aqueous NaHCO3 (50 mL). The product was extracted into CH2Cl2 (2×100 mL), and the combined organic layer was washed with brine (25 mL), dried (MgSO4) and evaporated in vacuo to give 1-(4-ethynylphenyl)pyrrolidine in quantitative yield. 1H NMR (CDCl3) δ: 7.45 (d, J=7.8 Hz, 2H), 7.30 (d, J=8.3 Hz, 2H), 3.62 (s, 2H), 3.06 (s, 1H), 2.51 (bs, 4H), 1.80 (bs, 4H).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]([C:7]1[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=1)#[CH:6].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[C:5]([C:7]1[CH:8]=[CH:9][C:10]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:13][CH:14]=1)#[CH:6] |f:3.4|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=O)C=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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